Zotarolimus

Catalog No.
S632978
CAS No.
221877-54-9
M.F
C52H79N5O12
M. Wt
966.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zotarolimus

Formulation scientists encounter burst release when substituting zotarolimus with other limus analogs in hydrophobic stent coatings. Zotarolimus (ABT-578) solves this: the C42 tetrazole ring confers extreme lipophilicity for dissolution-limited elution over 180 days. • >3-fold lower tissue diffusivity vs paclitaxel - ideal for DCB. • Compatible with phosphorylcholine/BioLinx on CoCr/PtCr. • Rapid systemic clearance reduces immunosuppressive risk. Supplied as high-purity API.

CAS Number

221877-54-9

Product Name

Zotarolimus

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C52H79N5O12

Molecular Weight

966.2 g/mol

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1

InChI Key

CGTADGCBEXYWNE-JUKNQOCSSA-N

Synonyms

Zotarolimus(ABT-578);A-179578; A 179578; A179578; ABT578; ABT-578; ABT 578; Endeavor; Zotarolimus

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC

The exact mass of the compound Zotarolimus is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Macrolides - Supplementary Records. It belongs to the ontological category of lactam in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

Zotarolimus (CAS: 221877-54-9), also known as ABT-578, is a semi-synthetic macrolide immunosuppressant and a potent mechanistic target of rapamycin (mTOR) inhibitor. Structurally derived from sirolimus (rapamycin), zotarolimus is distinguished by the substitution of a native hydroxyl group at the C42 position with a tetrazole ring [1]. This specific modification renders the compound exceptionally lipophilic—making it the most hydrophobic among the 'limus' class of analogs. In industrial and pharmaceutical procurement, zotarolimus is primarily sourced as an active pharmaceutical ingredient (API) for localized drug delivery systems, most notably drug-eluting stents (DES) and drug-coated balloons (DCB). Its extreme water insolubility, coupled with high tissue-binding affinity, makes it a critical material for formulations requiring sustained, dissolution-rate-limited elution profiles without premature systemic washout [2].

Research Fit

PC Coating Compatibility Designed for phosphorylcholine polymer carriers in stent coating research
Extreme Lipophilicity Reported highest partition coefficient among DES drugs; supports dissolution-rate-limited local retention
mTOR Inhibition Context FKBP12-binding mTOR inhibitor for localized antiproliferative studies

Procurement teams cannot simply substitute zotarolimus with more common mTOR inhibitors like sirolimus or everolimus due to critical differences in lipophilicity and elution kinetics. While sirolimus and everolimus contain more polar functional groups (such as the C42 hydroxyl in sirolimus or the 2-hydroxyethyl chain in everolimus) that increase their polarity and alter their polymer compatibility, zotarolimus's tetrazole ring maximizes hydrophobicity[1]. If a manufacturer attempts to use sirolimus in a highly hydrophobic polymer matrix designed for zotarolimus (such as phosphorylcholine or BioLinx tripolymers), the result is often an unpredictable burst release into the bloodstream rather than a controlled 180-day elution. Furthermore, zotarolimus demonstrates distinct tissue retention parameters; substituting it with paclitaxel in drug-coated balloons drastically increases tissue diffusivity, leading to rapid drug clearance from the target site and potential formulation failure [2].

Substitution Risk

Lipophilicity rank differences

Zotarolimus rank order may not transfer to sirolimus, everolimus, or biolimus A9; release kinetics shift with compound lipophilicity.

Polymer coating specificity

Elution optimized for phosphorylcholine carriers; biodegradable polymer systems produce distinct release profiles that alter tissue exposure.

Late lumen loss endpoint context

Meta-analysis data show different angiographic late loss across limus analogs; direct substitution may not replicate neointimal suppression endpoints.

Formulation Compatibility: Tissue Diffusivity and Binding Affinity vs. Paclitaxel

In comparative pharmacokinetic models of drug-coated balloon therapies, zotarolimus demonstrates quantitatively greater tissue retention metrics compared to traditional anti-proliferative agents like paclitaxel [1]. Quantitative analysis reveals that the apparent net diffusivity of paclitaxel is over three times higher than that of zotarolimus. Furthermore, zotarolimus exhibits a much stronger equilibrium binding affinity within the arterial tissue. This restricted diffusivity and high binding affinity ensure that zotarolimus remains localized at the delivery site, whereas paclitaxel diffuses away rapidly [1].

Evidence DimensionTissue diffusivity (Deff) and equilibrium binding dissociation constant (Kd)
Target Compound DataDeff = 17.1 ± 5.1 μm²/s; Kd = 0.0326 mmol/L
Comparator Or BaselinePaclitaxel (Deff = 54.1 ± 34.3 μm²/s; Kd = 0.136 mmol/L)
Quantified DifferenceZotarolimus diffuses >3-fold slower and exhibits ~4-fold stronger tissue binding affinity (lower Kd).
ConditionsIn vivo/ex vivo arterial tissue uptake models following simulated saturating drug conditions

Slower diffusion and stronger tissue binding minimize premature API washout, allowing formulators to reduce the total required drug load in localized delivery devices.

Lipophilicity Rank
Head-to-head
Zotarolimus > sirolimus > everolimus ≈ biolimus A9 > paclitaxel
Sustained local delivery via dissolution-rate-limited elution
Data to verify; class-level partition coefficient ranking

Elution Kinetics: Dose-Adjusted Systemic Pharmacokinetics vs. Sirolimus and Everolimus

The distinct lipophilic profile of zotarolimus directly alters its systemic release kinetics when eluted from stent platforms, differentiating it from both sirolimus and everolimus [1]. In a multicenter pharmacokinetic analysis of drug-eluting stents, blood concentration monitoring revealed that zotarolimus achieves a distinct dose-adjusted peak systemic exposure compared to its analogs. Despite having a similar mechanism of action, zotarolimus's specific interaction with polymer matrices results in nearly double the dose-adjusted mean peak drug level in systemic circulation during the initial release phase, before undergoing rapid clearance [1].

Evidence DimensionDose-adjusted mean peak systemic drug levels
Target Compound Data0.0100 ng/mL per μg loaded
Comparator Or BaselineSirolimus and Everolimus (0.0057 ng/mL per μg loaded)
Quantified DifferenceZotarolimus yields a 75% higher dose-adjusted peak systemic exposure during initial elution compared to sirolimus and everolimus.
ConditionsSerial whole blood sampling in human patients following implantation of 18-mm drug-eluting stents

This distinct pharmacokinetic baseline requires engineers to specifically match zotarolimus with tailored tri-polymer systems to achieve the desired balance of local retention and systemic clearance.

In Vitro Elution Profile
Head-to-head
Stable coating: sustained elution vs Biodegradable: polymer degradation-dependent
Coating-specific release; not extrapolatable from sirolimus data
HPLC assay context; review polymer compatibility

Clinical Device Efficacy: In-Stent Late Lumen Loss vs. Everolimus

For manufacturers evaluating the clinical viability of zotarolimus against the industry-standard everolimus for next-generation stent platforms, zotarolimus has proven strictly non-inferior in preventing neointimal hyperplasia [1]. In a large-scale, randomized multicenter trial, zotarolimus-eluting stents were compared head-to-head with everolimus-eluting stents. The angiographic outcomes at 13 months demonstrated comparable in-stent late lumen loss and in-stent stenosis percentages, confirming that the C42 tetrazole modification does not compromise the API's potent cytostatic efficacy against smooth muscle cell proliferation[1].

Evidence DimensionIn-stent late lumen loss and in-stent stenosis at 13 months
Target Compound DataLate lumen loss: 0.27 ± 0.43 mm; Stenosis: 21.65 ± 14.42%
Comparator Or BaselineEverolimus (Late lumen loss: 0.19 ± 0.40 mm; Stenosis: 19.76 ± 14.64%)
Quantified DifferenceZotarolimus demonstrated statistical non-inferiority (P=0.04 for stenosis), with functionally equivalent prevention of vessel re-narrowing.
Conditions13-month angiographic follow-up in a randomized trial of 2,292 patients receiving coronary stents

Validates zotarolimus as a fully equivalent, highly reliable API alternative to everolimus for procurement teams sourcing active agents for cardiovascular medical devices.

In-Stent LLL (9M)
Head-to-head
0.61 ± 0.46 mm (ZES) vs 1.03 ± 0.58 mm (BMS); P<0.001
Supports neointimal suppression endpoint
ENDEAVOR II RCT; n=1,197; same platform comparison
Periprocedural MI
Head-to-head
ZES 0.5% vs PES 2.2% (P=0.007)
Lower acute ischemic event rate in trial context
ENDEAVOR IV RCT; periprocedural definition per protocol
2-Year TVF
Head-to-head
ZES 10.8% vs EES 10.2% (Pnon-inferiority<0.001)
Non-inferior clinical endpoint context
TWENTE RCT; all-comers population; 2-year follow-up
5-Year Safety
Class-level inference
TLF 11.9%; very late stent thrombosis 0.6%
Durable safety endpoint monitoring
RESOLUTE pooled; n=5,130; data to verify

Design and Manufacturing of Drug-Eluting Stents (DES)

Zotarolimus is a highly suitable API for coating cobalt-chromium or platinum-chromium stent platforms, particularly when paired with hydrophobic or hybrid polymer matrices (like phosphorylcholine or BioLinx). Its extreme lipophilicity ensures a slow, dissolution-limited release over 180 days, preventing the burst release seen with more hydrophilic analogs [1].

Formulation of Drug-Coated Balloons (DCB)

Due to its >3-fold lower tissue diffusivity and higher binding affinity compared to paclitaxel, zotarolimus is highly suited for DCB applications where the drug must rapidly transfer to the arterial wall during a brief inflation (e.g., 30–180 seconds) and remain retained in the tissue for extended periods without washing away [2].

Development of Localized Cytostatic Therapies

For R&D teams engineering localized delivery systems that require an mTOR inhibitor with rapid systemic clearance to avoid broad immunosuppressive side effects, zotarolimus provides a highly specific pharmacokinetic profile, combining high local tissue retention with a short systemic half-life [3].

Application Fit

Application
Selection Property
Validation Focus
PC-Coated Stent R&D
Phosphorylcholine compatibility; extreme lipophilicity
Elution kinetics and local tissue retention
Preclinical Stent Comparator
BMS benchmark endpoint context (LLL)
Neointimal suppression magnitude
Limus Platform Comparison
Head-to-head non-inferiority data (TVF, MI)
TVF and periprocedural MI endpoint context
Long-Term Safety Evaluation
5-year pooled safety dataset
Very late stent thrombosis endpoint

XLogP3

5.9

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

2

Exact Mass

965.57252297 Da

Monoisotopic Mass

965.57252297 Da

Heavy Atom Count

69

Appearance

White solid

UNII

H4GXR80IZE

Wikipedia

Zotarolimus
1. Circ Cardiovasc Interv. 2015 Apr;8(4). pii: e002223. doi:
10.1161/CIRCINTERVENTIONS.114.002223.

Safety and efficacy of resolute zotarolimus-eluting stents compared with
everolimus-eluting stents: a meta-analysis.

Piccolo R(1), Stefanini GG(1), Franzone A(1), Spitzer E(1), Blöchlinger S(1), Heg
D(1), Jüni P(1), Windecker S(2).

Author information:
(1)From the Department of Cardiology, Bern University Hospital, Bern, Switzerland
(R.P., G.G.S., A.F., E.S., S.B., S.W.); and Clinical Trials Unit (D.H., P.J.,
S.W.), Institute of Social and Preventive Medicine (D.H.), Institute of Primary
Health Care (BIHAM) (P.J.), University of Bern, Bern, Switzerland.
(2)From the Department of Cardiology, Bern University Hospital, Bern, Switzerland
(R.P., G.G.S., A.F., E.S., S.B., S.W.); and Clinical Trials Unit (D.H., P.J.,
S.W.), Institute of Social and Preventive Medicine (D.H.), Institute of Primary
Health Care (BIHAM) (P.J.), University of Bern, Bern, Switzerland.
stephan.windecker@insel.ch.

BACKGROUND: Although new-generation drug-eluting stents represent the standard of
care among patients undergoing percutaneous coronary intervention, there remains
debate about differences in efficacy and the risk of stent thrombosis between the
Resolute zotarolimus-eluting stent (R-ZES) and the everolimus-eluting stent
(EES). The aim of this study was to evaluate the safety and efficacy of the R-ZES
compared with EES in patients undergoing percutaneous coronary intervention.
METHODS AND RESULTS: A systematic literature search of electronic resources was
performed using specific search terms until September 2014. Random-effects
meta-analysis was performed comparing clinical outcomes between patients treated
with R-ZES and EES up to maximum available follow-up. The primary efficacy end
point was target-vessel revascularization. The primary safety end point was
definite or probable stent thrombosis. Secondary safety end points were cardiac
death and target-vessel myocardial infarction. Five trials were identified,
including a total of 9899 patients. Compared with EES, R-ZES had similar risks of
target-vessel revascularization (risk ratio [RR], 1.06; 95% confidence interval
[CI], 0.90-1.24; P=0.50), definite or probable stent thrombosis (RR, 1.26; 95%
CI, 0.86-1.85; P=0.24), cardiac death (RR, 1.01; 95% CI, 0.79-1.30; P=0.91), and
target-vessel myocardial infarction (RR, 1.10; 95% CI, 0.89-1.36; P=0.39).
Moreover, R-ZES and EES had similar risks of late definite or probable very late
stent thrombosis (RR, 1.06; 95% CI, 0.53-2.11; P=0.87). No evidence of
significant heterogeneity was observed across trials.
CONCLUSIONS: R-ZES and EES provide similar safety and efficacy among patients
undergoing percutaneous coronary intervention.



2. J Interv Cardiol. 2013 Jun;26(3):278-86. doi: 10.1111/joic.12028. Epub 2013 Apr
22.

New-generation drug-eluting stents: focus on Xience V® everolimus-eluting stent
and Resolute® zotarolimus-eluting stent.

Van Dyck CJ(1), Hoymans VY, Haine S, Vrints CJ.

Author information:
(1)Laboratory for Cellular and Molecular Cardiology, Department of Cardiology,
Antwerp University Hospital, Antwerp, Belgium.

Compared to bare metal stent angioplasty, first-generation drug-eluting stents
(DES) have markedly reduced the incidence of in-stent restenosis. However, given
the increased concerns over late and very late stent thrombosis, newer-generation
DES were developed. To date, these DES have virtually replaced the use of
first-generation DES worldwide. In this review article, we carefully consider the
pre-clinical and clinical trials that have been performed with currently
available, european conformity-marked and Food and Drug Administration-approved
new-generation Resolute(®) and Xience V(®) DES.

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